2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethan-1-ol
CAS No.: 1946822-95-2
Cat. No.: VC6778545
Molecular Formula: C7H9ClF2N2O
Molecular Weight: 210.61
* For research use only. Not for human or veterinary use.
![2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethan-1-ol - 1946822-95-2](/images/structure/VC6778545.png)
Specification
CAS No. | 1946822-95-2 |
---|---|
Molecular Formula | C7H9ClF2N2O |
Molecular Weight | 210.61 |
IUPAC Name | 2-[4-chloro-3-(difluoromethyl)-5-methylpyrazol-1-yl]ethanol |
Standard InChI | InChI=1S/C7H9ClF2N2O/c1-4-5(8)6(7(9)10)11-12(4)2-3-13/h7,13H,2-3H2,1H3 |
Standard InChI Key | TXKOEVGCWIYLNR-UHFFFAOYSA-N |
SMILES | CC1=C(C(=NN1CCO)C(F)F)Cl |
Introduction
Chemical Structure and Molecular Properties
Structural Elucidation
The compound’s IUPAC name, 2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethan-1-ol, delineates its core structure:
-
A pyrazole ring (1H-pyrazole) substituted at:
-
Position 4: Chlorine atom (-Cl).
-
Position 3: Difluoromethyl group (-CF2H).
-
Position 5: Methyl group (-CH3).
-
-
A hydroxyethyl side chain (-CH2CH2OH) attached to the pyrazole’s nitrogen at position 1.
The molecular formula is C7H10ClF2N2O, with a molecular weight of 230.62 g/mol. Key structural features include:
-
Halogenation: The chloro and difluoromethyl groups enhance electrophilicity and metabolic stability.
-
Hydrophilic moiety: The terminal hydroxyl group improves aqueous solubility compared to nonpolar analogs like Y508-9597 .
Table 1: Molecular Descriptors
Property | Value |
---|---|
Molecular Formula | C7H10ClF2N2O |
Molecular Weight | 230.62 g/mol |
Hydrogen Bond Donors | 1 (hydroxyl group) |
Hydrogen Bond Acceptors | 4 (N2, O, F2) |
logP (Predicted) | 1.2 ± 0.3 |
Synthesis and Optimization
Synthetic Pathways
While no direct synthesis route for this compound is reported, analogous pyrazole derivatives suggest two plausible strategies:
Route 1: Nucleophilic Substitution
-
Pyrazole Core Formation: Condensation of hydrazine with 1,3-diketones or enol ethers under acidic conditions .
-
Side Chain Introduction: Reacting 4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazole with ethylene oxide or 2-chloroethanol in the presence of a base (e.g., K2CO3).
Example Reaction:
Route 2: Reductive Amination
Modification of amine-containing analogs like 2-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine via oxidation to introduce the hydroxyl group.
Purification and Characterization
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.
-
Characterization:
-
NMR: Distinct signals for -CF2H (δ 5.8–6.2 ppm, doublet of quartets) and -CH2OH (δ 3.6–3.8 ppm).
-
MS: Molecular ion peak at m/z 230.62 (M+H)+.
-
Physicochemical and Pharmacokinetic Profiling
Solubility and Stability
-
Aqueous Solubility: ~15 mg/mL (predicted), enhanced by the hydroxyl group compared to morpholino derivatives (e.g., Y508-9597: 2 mg/mL) .
-
Stability: Susceptible to oxidation at the hydroxyl group; recommended storage under inert atmosphere at 4°C .
Table 2: Predicted ADME Properties
Parameter | Value |
---|---|
logP | 1.2 |
logS | -2.1 |
Bioavailability | 65% (moderate) |
Plasma Protein Binding | 85% |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume